3-(2-Nitrophenoxy)pyrrolidine hydrochloride
CAS No.: 1220020-09-6
Cat. No.: VC3056607
Molecular Formula: C10H13ClN2O3
Molecular Weight: 244.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1220020-09-6 |
---|---|
Molecular Formula | C10H13ClN2O3 |
Molecular Weight | 244.67 g/mol |
IUPAC Name | 3-(2-nitrophenoxy)pyrrolidine;hydrochloride |
Standard InChI | InChI=1S/C10H12N2O3.ClH/c13-12(14)9-3-1-2-4-10(9)15-8-5-6-11-7-8;/h1-4,8,11H,5-7H2;1H |
Standard InChI Key | WWGSGDMXNWCTSX-UHFFFAOYSA-N |
SMILES | C1CNCC1OC2=CC=CC=C2[N+](=O)[O-].Cl |
Canonical SMILES | C1CNCC1OC2=CC=CC=C2[N+](=O)[O-].Cl |
Introduction
Chemical Properties and Structure
Molecular Structure and Formula
3-(2-Nitrophenoxy)pyrrolidine hydrochloride consists of a pyrrolidine ring linked to a 2-nitrophenoxy group through an oxygen atom at the 3-position of the pyrrolidine. The molecular formula is C10H13ClN2O3, with a calculated molecular weight of approximately 244.68 g/mol. The structure contains several key functional groups:
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A saturated five-membered pyrrolidine ring with a secondary amine
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A 2-nitrophenoxy group characterized by a nitro substituent at the ortho position
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A hydrochloride salt formed at the basic nitrogen of the pyrrolidine ring
This structural arrangement bears similarities to related compounds such as 3-[(4-Methyl-2-nitrophenoxy)methyl]pyrrolidine hydrochloride, though lacking the methyl group and additional methylene linker .
Physical Properties
The physical properties of 3-(2-Nitrophenoxy)pyrrolidine hydrochloride can be extrapolated from similar pyrrolidine derivatives. As a hydrochloride salt, it likely appears as a crystalline solid with enhanced water solubility compared to its free base form. The compound is expected to have the following characteristics:
Property | Expected Value |
---|---|
Physical State | Crystalline solid |
Color | White to off-white |
Solubility | Highly soluble in water, methanol, and DMSO |
Storage Conditions | Store at room temperature, away from moisture in sealed containers |
Stability | Stable under normal laboratory conditions |
These properties are consistent with other structurally related pyrrolidine hydrochloride salts that share similar functional elements .
Spectroscopic Characteristics
The spectroscopic profile of 3-(2-Nitrophenoxy)pyrrolidine hydrochloride would reveal distinct features associated with its structural components. In NMR analysis, the pyrrolidine ring typically displays characteristic signals in the aliphatic region, while the aromatic protons of the nitrophenoxy group would appear downfield. The nitro group would significantly influence the electronic distribution in the aromatic ring, resulting in characteristic chemical shifts for adjacent protons.
Synthesis and Preparation
Synthetic Routes
The synthesis of 3-(2-Nitrophenoxy)pyrrolidine hydrochloride likely follows similar routes to those established for related compounds. A common synthetic approach would involve:
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Starting with a suitably protected 3-hydroxypyrrolidine
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Etherification with 2-nitrophenol under appropriate conditions (e.g., Mitsunobu reaction or nucleophilic substitution)
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Deprotection of the pyrrolidine nitrogen
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Salt formation by treatment with hydrochloric acid
This synthetic strategy aligns with established methods for preparing similar pyrrolidine ethers and is consistent with the general approaches described for related compounds .
Reaction Conditions
The key step in the synthesis, the etherification reaction, typically requires specific reaction conditions to achieve optimal yields:
Reaction Step | Conditions |
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Etherification | Base (e.g., K2CO3), polar aprotic solvent (DMF), 60-80°C, 12-24h |
Deprotection | Acid hydrolysis (TFA or HCl) for Boc protection, room temperature, 2-4h |
Salt Formation | Anhydrous HCl in diethyl ether or dioxane, 0°C to room temperature |
Three-component reactions have been demonstrated as an effective approach for synthesizing related heterocyclic structures, although these would require adaptation for the specific target compound .
Purification Methods
Purification of 3-(2-Nitrophenoxy)pyrrolidine hydrochloride typically involves:
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Recrystallization from appropriate solvent systems (e.g., ethanol/diethyl ether)
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Column chromatography using silica gel with suitable mobile phases
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Conversion to the free base followed by reformation of the hydrochloride salt for enhanced purity
The purity can be confirmed by analytical techniques including HPLC, NMR spectroscopy, and elemental analysis.
Chemical Reactivity
Key Reactions
3-(2-Nitrophenoxy)pyrrolidine hydrochloride can participate in various chemical transformations, primarily involving:
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Reduction of the nitro group to an amino functionality using appropriate reducing agents
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Functionalization of the pyrrolidine nitrogen through alkylation or acylation
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Substitution reactions at the aromatic ring under specific conditions
The nitro group presents opportunities for further derivatization, particularly through reduction to form amine derivatives that could serve as precursors to more complex structures .
Common Reagents and Conditions
The chemical transformations of 3-(2-Nitrophenoxy)pyrrolidine hydrochloride typically employ the following reagents and conditions:
Transformation | Reagents | Conditions |
---|---|---|
Nitro Reduction | H2, Pd/C | Ethanol, room temperature, atmospheric pressure |
Nitro Reduction (Alternative) | Fe or Zn, NH4Cl | Aqueous ethanol, reflux |
N-Alkylation | Alkyl halide, base | DMF, room temperature to 60°C |
N-Acylation | Acyl chloride, base | DCM, 0°C to room temperature |
These reaction conditions are based on established protocols for similar pyrrolidine derivatives and nitro-containing compounds .
Derivative Formation
The structural features of 3-(2-Nitrophenoxy)pyrrolidine hydrochloride make it a versatile building block for the synthesis of more complex molecules. Potential derivatives include:
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Amino derivatives via nitro group reduction
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Amide derivatives through N-acylation
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Tertiary amine derivatives via N-alkylation
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More complex heterocyclic systems through condensation reactions
These derivatives could potentially exhibit enhanced or altered biological activities compared to the parent compound.
Biological Activity and Applications
Pharmacological Properties
While specific data on 3-(2-Nitrophenoxy)pyrrolidine hydrochloride is limited, structural analogs suggest potential pharmacological activities. Pyrrolidine derivatives with similar substitution patterns have demonstrated:
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Enzyme inhibitory activities, particularly against proteases and kinases
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Receptor binding properties, especially affecting neurotransmitter systems
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Antimicrobial activities against various pathogens
The nitrophenoxy moiety often contributes to these biological activities through specific interactions with target proteins or receptor binding sites .
Structure-Activity Relationships
Based on comparative analysis with similar compounds, several structure-activity relationships can be proposed:
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The pyrrolidine ring serves as a conformationally constrained scaffold that can influence binding to biological targets
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The 2-nitrophenoxy group likely contributes to binding affinity through electronic effects and potential hydrogen bonding interactions
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The position of the nitro group on the phenyl ring significantly affects biological activity and selectivity
These structure-activity relationships provide a foundation for understanding the potential biological properties of 3-(2-Nitrophenoxy)pyrrolidine hydrochloride and guide further structural modifications to enhance activity.
Therapeutic Area | Potential Application |
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Neuroscience | Modulation of neurotransmitter systems |
Antimicrobial | Activity against bacterial and fungal pathogens |
Inflammation | Inhibition of inflammatory mediators |
Enzyme Inhibition | Target-specific inhibition for various disease states |
Research on related pyrrolidine derivatives suggests antimicrobial activity against organisms like Staphylococcus aureus, Escherichia coli, and Candida albicans, with MIC values ranging from 2.33 to 156.47 μM depending on the specific structural features and target organisms .
Comparative Analysis
Comparison with Similar Compounds
3-(2-Nitrophenoxy)pyrrolidine hydrochloride shares structural similarities with several related compounds, but differs in key aspects:
Compound | Key Differences | Structural Similarity |
---|---|---|
3-[(4-Methyl-2-nitrophenoxy)methyl]pyrrolidine hydrochloride | Contains additional methyl group and methylene linker | Contains 2-nitrophenoxy and pyrrolidine moieties |
(S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride | Contains fluoro group and different nitro position; has defined stereochemistry | Contains nitrophenoxy and pyrrolidine moieties |
3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride | Contains fluoro group at different position | Contains 2-nitrophenoxy and pyrrolidine moieties |
(R)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine hydrochloride | Direct phenyl-pyrrolidine linkage; contains fluoro and methoxy groups | Contains phenyl and pyrrolidine moieties |
These structural differences likely result in distinct physicochemical properties and biological activities .
Structure-Property Relationships
The structural features of 3-(2-Nitrophenoxy)pyrrolidine hydrochloride significantly influence its properties:
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The nitro group contributes to electron-withdrawing effects on the aromatic ring, affecting reactivity and binding interactions
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The pyrrolidine ring provides basic character and potential for hydrogen bonding interactions
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The hydrochloride salt enhances water solubility and stability
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The ether linkage introduces conformational flexibility and specific spatial arrangement
These structure-property relationships are fundamental to understanding the compound's behavior in chemical reactions and biological systems.
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